Acetylaszonalenin

描述

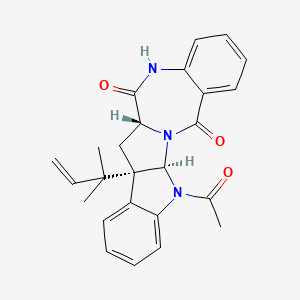

Structure

3D Structure

属性

IUPAC Name |

(2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.02,10.04,9.015,20]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H25N3O3/c1-5-24(3,4)25-14-20-21(30)26-18-12-8-6-10-16(18)22(31)28(20)23(25)27(15(2)29)19-13-9-7-11-17(19)25/h5-13,20,23H,1,14H2,2-4H3,(H,26,30)/t20-,23-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXNJQKDZOVFCAQ-XRODADMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C2C(CC3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N1[C@H]2[C@](C[C@H]3N2C(=O)C4=CC=CC=C4NC3=O)(C5=CC=CC=C51)C(C)(C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42230-55-7 | |

| Record name | Acetylaszonalenin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042230557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACETYLASZONALENIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R0Z5D1T6F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Biosynthesis pathway of Acetylaszonalenin

An In-Depth Technical Guide to the Biosynthesis of Acetylaszonalenin

This guide provides a comprehensive overview of the biosynthetic pathway of this compound, a prenylated indole alkaloid produced by the fungus Neosartorya fischeri. The content is tailored for researchers, scientists, and drug development professionals, offering detailed information on the enzymatic steps, quantitative data, and experimental protocols.

Introduction

This compound is a complex natural product with a unique chemical structure that has garnered interest for its potential biological activities. Understanding its biosynthesis is crucial for harnessing its therapeutic potential and for the development of novel derivatives through metabolic engineering. The biosynthetic pathway involves a series of enzymatic reactions catalyzed by a dedicated gene cluster in N. fischeri.

The this compound Biosynthetic Gene Cluster

The biosynthesis of this compound is orchestrated by a gene cluster identified in Neosartorya fischeri.[1][2] This cluster contains the genes encoding the three key enzymes responsible for the synthesis of the final product. The core genes and their functions are summarized below:

-

anaPS : Encodes a non-ribosomal peptide synthetase (NRPS) responsible for the initial dipeptide formation.

-

anaPT : Encodes a prenyltransferase that introduces a dimethylallyl group to the dipeptide core.

-

anaAT : Encodes an acetyltransferase that catalyzes the final acetylation step.

The Biosynthetic Pathway

The biosynthesis of this compound proceeds through a three-step enzymatic cascade, as illustrated in the pathway diagram below.

Caption: The biosynthetic pathway of this compound.

The pathway begins with the condensation of L-tryptophan and anthranilic acid, catalyzed by the non-ribosomal peptide synthetase AnaPS, to form the cyclic dipeptide (R)-benzodiazepinedione.[2] It is proposed that an epimerase domain within AnaPS is responsible for the conversion of L-tryptophan to D-tryptophan during or before the formation of the dipeptide.[3]

The second step involves the reverse prenylation of (R)-benzodiazepinedione at the C3 position of the indole moiety.[1] This reaction is catalyzed by the prenyltransferase AnaPT, utilizing dimethylallyl diphosphate (DMAPP) as the prenyl donor, and results in the formation of aszonalenin.[1]

In the final step, the acetyltransferase AnaAT catalyzes the acetylation of the N1 position of the indoline moiety of aszonalenin, using acetyl coenzyme A (Acetyl-CoA) as the acetyl donor, to yield the final product, this compound.[1]

Quantitative Data

The kinetic parameters of the key enzymes AnaPT and AnaAT have been determined, providing insights into their catalytic efficiency.

| Enzyme | Substrate | K_m (µM) | Turnover Number (s⁻¹) |

| AnaPT | Dimethylallyl diphosphate | 156 | 1.5 |

| (R)-Benzodiazepinedione | 232 | ||

| AnaAT | Acetyl coenzyme A | 96 | 0.14 |

| Aszonalenin | 61 |

Data sourced from Yin et al., 2009.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the characterization of the this compound biosynthetic pathway.

Gene Cloning, Expression, and Protein Purification

A general workflow for obtaining purified enzymes for biochemical characterization is depicted below.

Caption: A typical workflow for enzyme production.

Detailed Methodology:

-

Gene Amplification and Cloning : The coding sequences of anaPT and anaAT were amplified from the genomic DNA of N. fischeri. The amplified fragments were then cloned into the pQE70 and pQE60 expression vectors, respectively, which introduce a His₆-tag for purification.[1]

-

Heterologous Expression : The resulting plasmids were transformed into Escherichia coli cells. The transformed cells were grown in a suitable medium (e.g., LB broth) at 37°C to an optimal density, after which protein expression was induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG). The cultures were then incubated at a lower temperature (e.g., 16-20°C) for an extended period (e.g., 12-16 hours) to enhance the yield of soluble protein.

-

Protein Purification : The bacterial cells were harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole). After cell lysis by sonication or high-pressure homogenization and removal of cell debris by centrifugation, the soluble His₆-tagged proteins were purified from the cell-free extract by affinity chromatography using a nickel-nitrilotriacetic acid (Ni-NTA) resin. The purified proteins were then dialyzed against a storage buffer and their purity was assessed by SDS-PAGE.[1]

In Vitro Enzyme Assays

AnaPT Assay:

-

Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer (e.g., 50 mM, pH 7.5), MgCl₂ (e.g., 5 mM), (R)-benzodiazepinedione, dimethylallyl diphosphate (DMAPP), and the purified AnaPT enzyme.

-

Incubation : The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Reaction Termination and Product Extraction : The reaction is stopped by the addition of an organic solvent (e.g., ethyl acetate). The organic layer containing the product is then collected, dried, and redissolved in a suitable solvent (e.g., methanol) for analysis.

AnaAT Assay:

-

Reaction Mixture : A typical reaction mixture contains Tris-HCl buffer (e.g., 50 mM, pH 7.5), aszonalenin, acetyl coenzyme A, and the purified AnaAT enzyme.

-

Incubation : The reaction is incubated at a suitable temperature (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Reaction Termination and Product Extraction : The reaction is terminated and the product is extracted using the same procedure as for the AnaPT assay.

Product Identification and Structural Elucidation

The products of the enzymatic reactions were identified and their structures were elucidated using a combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

-

HPLC : HPLC is used to separate and quantify the enzymatic products from the reaction mixture.

-

Mass Spectrometry : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight of the products, confirming the addition of a prenyl group by AnaPT and an acetyl group by AnaAT.

-

NMR Spectroscopy : ¹H and ¹³C NMR spectroscopy are used to determine the precise chemical structure of the products and to confirm the site of prenylation and acetylation.

Conclusion

The elucidation of the this compound biosynthetic pathway provides a foundation for further research into this fascinating class of natural products. The characterization of the key enzymes, AnaPS, AnaPT, and AnaAT, opens up possibilities for the chemoenzymatic synthesis of novel derivatives with potentially enhanced biological activities. This knowledge is invaluable for synthetic biologists and medicinal chemists aiming to exploit the biosynthetic machinery of fungi for the production of high-value compounds.

References

Acetylaszonalenin: A Technical Guide to its NF-κB Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetylaszonalenin, a fungal secondary metabolite, has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway. This guide provides a comprehensive overview of its known biological activity, focusing on its inhibitory effects on the NF-κB pathway. It includes a detailed experimental protocol for an NF-κB reporter assay, quantitative data on its activity, and a visualization of the canonical NF-κB signaling pathway. This document is intended to serve as a technical resource for researchers and professionals in drug discovery and development.

Introduction to this compound and NF-κB Signaling

This compound is a natural product isolated from the fungus Neosartorya spinosa. It belongs to the benzodiazepinedione class of compounds and is biosynthetically derived from aszonalenin. The NF-κB signaling pathway is a crucial regulator of a wide array of cellular processes, including inflammation, immunity, cell proliferation, and apoptosis. Dysregulation of this pathway is implicated in various diseases, including cancer and inflammatory disorders. The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli, leading to the nuclear translocation of the p65/p50 heterodimer and subsequent transcription of target genes.

Biological Activity of this compound

This compound has been demonstrated to inhibit the NF-κB signaling pathway. In a study by Ishikawa et al. (2024), this compound (referred to as compound 5) was shown to exhibit inhibitory activity in an NF-κB responsive reporter assay.[1][2]

Quantitative Data

The following table summarizes the quantitative data for the NF-κB inhibitory activity of this compound.

| Compound | Concentration | Inhibition of NF-κB Luciferase Activity | Cell Line | Notes | Reference |

| This compound | 5 µg/mL | Exhibited inhibitory activity | 6E8 (HEK293) | Compound was not cytotoxic at this concentration. | [1][2] |

Further dose-response studies are required to determine the precise IC50 value of this compound.

Experimental Protocol: NF-κB Reporter Assay

The following protocol is based on the methodology described by Ishikawa et al. (2024) for determining the NF-κB inhibitory activity of compounds using a doxycycline-inducible ZFTA-RELA-expressing NF-κB reporter cell line.[1][2]

Materials

-

Cell Line: 6E8 cells (a HEK293-derived cell line with doxycycline-inducible expression of the ZFTA-RELA fusion protein and an NF-κB-responsive luciferase reporter).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Inducing Agent: Doxycycline (DOX).

-

Test Compound: this compound dissolved in dimethyl sulfoxide (DMSO).

-

Control Vehicle: DMSO.

-

Luciferase Assay Reagent.

-

96-well microplates.

-

Luminometer.

Cell Seeding and Treatment

-

Seed 6E8 cells in a 96-well microplate at a suitable density.

-

Incubate the cells at 37°C in a 5% CO₂ incubator overnight.

-

Induce the expression of the ZFTA-RELA fusion protein by adding doxycycline to the culture medium.

-

Treat the cells with various concentrations of this compound (or DMSO as a vehicle control).

-

Incubate the plates for a specified period (e.g., 24 hours).

Luciferase Assay

-

After the incubation period, lyse the cells according to the manufacturer's protocol for the luciferase assay reagent.

-

Measure the luciferase activity using a luminometer.

-

Normalize the luciferase activity to a measure of cell viability if necessary (e.g., using a parallel MTT assay or a co-transfected control reporter).

Data Analysis

-

Calculate the percentage of NF-κB inhibition for each concentration of this compound relative to the DMSO-treated control.

-

If a dose-response is observed, calculate the IC50 value, which is the concentration of the compound that causes 50% inhibition of NF-κB activity.

Signaling Pathway and Experimental Workflow Visualization

Canonical NF-κB Signaling Pathway

References

- 1. Aszonapyrone A Isolated from Neosartorya spinosa IFM 47025 Inhibits the NF-κB Signaling Pathway Activated by Expression of the Ependymoma-Causing Fusion Protein ZFTA-RELA [scirp.org]

- 2. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

Acetylaszonalenin: A Technical Guide to Preliminary Mechanism of Action Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acetylaszonalenin is a fungal metabolite that has garnered interest within the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of the preliminary studies into its mechanism of action, consolidating available quantitative data, detailing experimental methodologies, and visualizing key pathways and workflows. The information presented herein is intended to serve as a foundational resource for researchers and professionals involved in drug discovery and development.

Biosynthesis of this compound

The biosynthesis of this compound in the fungus Neosartorya fischeri has been elucidated and involves a dedicated gene cluster. This cluster encodes for three key enzymes responsible for the synthesis of this complex molecule. The biosynthetic pathway begins with the formation of a dipeptide intermediate, which then undergoes prenylation and acetylation to yield the final product.

The enzymes involved in this pathway are:

-

AnaPS (Non-ribosomal Peptide Synthetase): Responsible for the initial dipeptide synthesis.

-

AnaPT (Prenyltransferase): Catalyzes the reverse prenylation of (R)-benzodiazepinedione.

-

AnaAT (Acetyltransferase): Mediates the final acetylation of aszonalenin to form this compound.

The functional proof of this gene cluster was established through the biochemical characterization of the prenyltransferase (AnaPT) and acetyltransferase (AnaAT) enzymes.

Quantitative Data: Enzyme Kinetics

The kinetic parameters for the key enzymes involved in the final steps of this compound biosynthesis have been determined, providing insight into the efficiency of these enzymatic reactions.

| Enzyme | Substrate | Km (µM) | Turnover Number (s-1) |

| AnaPT | Dimethylallyl diphosphate | 156 | 1.5 |

| (R)-benzodiazepinedione | 232 | ||

| AnaAT | Acetyl coenzyme A | 96 | 0.14 |

| Aszonalenin | 61 |

Pharmacological Mechanism of Action

Preliminary studies have revealed that this compound exhibits multiple biological activities, suggesting a multifaceted mechanism of action. These activities include neurokinin-1 (NK1) receptor antagonism and potential anti-prostate cancer effects. Furthermore, its precursor, aszonalenin, and related analogs have demonstrated inhibitory effects on α-glucosidase and the NF-κB signaling pathway.

Neurokinin-1 (NK1) Receptor Antagonism

This compound has been identified as an antagonist of the neurokinin-1 (NK1) receptor. This receptor is involved in various physiological processes, including pain transmission and inflammation.

| Compound | Receptor | Ki (µM) |

| This compound | Neurokinin-1 (NK1) | 170[1] |

Anti-Prostate Cancer Activity

Emerging evidence suggests that this compound may possess anti-prostate cancer properties. Computational studies have pointed towards the cannabinoid G-protein coupled receptor type 1 (CB1) as a putative molecular target for this activity. However, direct experimental validation and quantitative data on its efficacy against prostate cancer cell lines are currently limited in the available literature.

α-Glucosidase and NF-κB Inhibition (by Analogs)

While specific data for this compound is not yet available, its precursor, aszonalenin, and other analogs have been shown to inhibit α-glucosidase and the NF-κB signaling pathway. These findings suggest that this compound may also share these inhibitory activities.

Experimental Protocols

This section details the methodologies for the key experiments cited in the preliminary mechanism of action studies of this compound and related compounds.

Neurokinin-1 (NK1) Receptor Binding Assay

This assay is designed to determine the binding affinity of a compound to the NK1 receptor.

-

Cell Culture and Membrane Preparation:

-

Human astrocytoma cells (or other cells endogenously or recombinantly expressing the NK1 receptor) are cultured under standard conditions.

-

Cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

-

Binding Assay:

-

A radiolabeled ligand for the NK1 receptor, such as [3H]-Substance P, is used.

-

A constant concentration of the radioligand is incubated with the cell membrane preparation in the presence of varying concentrations of the test compound (this compound).

-

The reaction is incubated to allow for binding equilibrium to be reached.

-

-

Separation and Detection:

-

The bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters, representing the bound ligand, is measured using a scintillation counter.

-

-

Data Analysis:

-

The specific binding is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled ligand) from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

-

Anti-Prostate Cancer Cell Viability Assay

This protocol is a general method to assess the cytotoxic effects of a compound on prostate cancer cell lines (e.g., PC-3, DU-145, LNCaP).

-

Cell Culture:

-

Prostate cancer cell lines are maintained in appropriate culture media and conditions.

-

-

Cell Seeding:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

-

Compound Treatment:

-

Cells are treated with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

-

Viability Assessment (MTT Assay):

-

After the treatment period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

-

Data Analysis:

-

The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

The percentage of cell viability is calculated relative to the untreated control cells.

-

The IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) is determined from the dose-response curve.

-

α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of the α-glucosidase enzyme.

-

Reaction Mixture Preparation:

-

A reaction mixture is prepared containing α-glucosidase enzyme in a suitable buffer (e.g., phosphate buffer, pH 6.8).

-

-

Inhibitor Incubation:

-

The enzyme solution is pre-incubated with various concentrations of the test compound (or a known inhibitor as a positive control, such as acarbose).

-

-

Substrate Addition:

-

The enzymatic reaction is initiated by adding a substrate, typically p-nitrophenyl-α-D-glucopyranoside (pNPG).

-

-

Enzymatic Reaction and Detection:

-

The reaction is allowed to proceed for a specific time at a controlled temperature.

-

The α-glucosidase-mediated hydrolysis of pNPG releases p-nitrophenol, which can be measured spectrophotometrically at 405 nm.

-

-

Data Analysis:

-

The percentage of inhibition of α-glucosidase activity is calculated by comparing the rate of the reaction in the presence of the inhibitor to that of the uninhibited control.

-

The IC50 value is determined from the dose-response curve.

-

NF-κB Luciferase Reporter Assay

This cell-based assay is used to quantify the activity of the NF-κB signaling pathway.

-

Cell Line and Transfection:

-

A suitable cell line (e.g., HEK293) is transiently or stably transfected with a luciferase reporter plasmid containing NF-κB response elements in its promoter.

-

-

Cell Treatment:

-

The transfected cells are treated with an NF-κB activator (e.g., TNF-α) in the presence or absence of the test compound.

-

-

Cell Lysis and Luciferase Assay:

-

After the treatment period, the cells are lysed to release the cellular components, including the expressed luciferase enzyme.

-

A luciferase substrate (luciferin) is added to the cell lysate.

-

-

Luminescence Measurement:

-

The light produced by the luciferase-catalyzed reaction is measured using a luminometer.

-

-

Data Analysis:

-

The luciferase activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration).

-

The percentage of inhibition of NF-κB activity by the test compound is calculated.

-

The IC50 value is determined from the dose-response curve.

-

Visualizations

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from a dipeptide intermediate.

Putative Signaling Pathway of this compound in Prostate Cancer

Caption: Putative mechanism of this compound in prostate cancer via the CB1 receptor.

Experimental Workflow for Anti-Prostate Cancer Activity Screening

Caption: Workflow for determining the anti-prostate cancer activity of this compound.

References

Spectroscopic Profile of Acetylaszonalenin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Acetylaszonalenin, a mycotoxin with the molecular formula C₂₅H₂₅N₃O₃. This document is intended to serve as a detailed resource for professionals in research, science, and drug development, offering tabulated spectroscopic data, experimental methodologies, and visual diagrams to facilitate a thorough understanding of this complex natural product.

Core Spectroscopic Data

The structural elucidation and characterization of this compound heavily rely on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Infrared (IR) spectroscopy provides complementary information regarding the functional groups present in the molecule.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRESIMS) is critical for determining the precise molecular weight and elemental composition of this compound.

Table 1: High-Resolution Mass Spectrometry Data for this compound

| Adduct Ion | Calculated Mass-to-Charge Ratio (m/z) | Observed Mass-to-Charge Ratio (m/z) |

| [M+H]⁺ | 416.1969 | 416.1969 |

| [M+Na]⁺ | 438.1788 | 438.1788 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for delineating the intricate atomic framework and stereochemistry of this compound. The following data were reported from analyses conducted in deuterated chloroform (CDCl₃).

Table 2: ¹H and ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Position | δC (ppm) | δH (ppm, multiplicity, J in Hz) |

| 2 | 70.2 | 6.43 (s) |

| 3 | 59.8 | - |

| 4 | 169.8 | - |

| 5a | 130.4 | - |

| 6 | 124.6 | 7.32 (d, 7.8) |

| 7 | 129.5 | 7.53 (t, 7.8) |

| 8 | 126.2 | 7.41 (t, 7.8) |

| 9 | 138.8 | 8.39 (d, 7.8) |

| 9a | 134.9 | - |

| 11 | 163.5 | - |

| 12 | 166.4 | - |

| 13 | 38.7 | 2.95 (d, 16.6), 3.65 (d, 16.6) |

| 15 | 133.0 | - |

| 16 | 122.3 | 7.18 (d, 7.5) |

| 17 | 128.9 | 7.23 (t, 7.5) |

| 18 | 122.0 | 7.08 (t, 7.5) |

| 19 | 129.8 | 7.61 (d, 7.5) |

| 20 | 42.1 | - |

| 21 | 146.9 | 6.01 (dd, 17.5, 10.7) |

| 22 | 112.5 | 5.09 (d, 10.7), 5.11 (d, 17.5) |

| 23 | 24.1 | 1.48 (s) |

| 24 | 24.5 | 1.51 (s) |

| N1-Ac | 170.5 | - |

| N1-Ac-CH₃ | 26.8 | 2.67 (s) |

Infrared (IR) Spectroscopy

While a specific experimental IR spectrum for this compound is not detailed in the primary literature, the expected absorption frequencies can be inferred from its known functional groups.

Table 3: Predicted Infrared (IR) Absorption Bands for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3300 - 3100 |

| C-H Stretch (Aromatic) | 3100 - 3000 |

| C-H Stretch (Aliphatic) | 3000 - 2850 |

| C=O Stretch (Amide/Lactam) | 1680 - 1630 |

| C=C Stretch (Aromatic) | 1600 - 1450 |

Experimental Protocols

The acquisition of the spectroscopic data for this compound follows established methodologies in natural product chemistry.

Mass Spectrometry (HRESIMS):

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap analyzer, is used.

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically employed.

-

Sample Preparation: The purified compound is dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater) is utilized for optimal resolution and sensitivity.

-

Sample Preparation: A few milligrams of the sample are dissolved in a deuterated solvent (e.g., CDCl₃) containing a trace amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: A suite of NMR experiments is performed:

-

1D NMR: ¹H and ¹³C spectra are acquired to identify the chemical shifts of all proton and carbon nuclei.

-

2D NMR: COSY, HSQC, and HMBC experiments are conducted to establish proton-proton and proton-carbon correlations, which are essential for assigning the complex structure. NOESY or ROESY experiments may be used to determine the relative stereochemistry through space correlations.

-

Visualizations

Experimental Workflow

The following diagram outlines the general workflow from fungal cultivation to the structural elucidation of this compound.

Caption: A typical experimental workflow for the isolation and structural determination of this compound.

Logical Relationships in Spectroscopic Analysis

This diagram illustrates how different spectroscopic techniques contribute to the final structural determination.

Caption: Logical flow from spectroscopic techniques to the elucidated structure of this compound.

An In-depth Technical Guide on the Core Solubility and Stability Properties of Acetylaszonalenin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known solubility and stability properties of Acetylaszonalenin, a fungal metabolite identified as a neurokinin-1 (NK-1) receptor antagonist.[1] The information is curated for researchers, scientists, and professionals in drug development who require a detailed understanding of this compound's physicochemical characteristics.

Solubility Profile

Quantitative solubility data for this compound is not extensively available in the public domain. However, based on product literature and the general characteristics of related fungal secondary metabolites, a qualitative and estimated solubility profile can be established.

Qualitative Solubility:

This compound is soluble in several common organic solvents but is expected to have low solubility in aqueous solutions.

-

Soluble in: Dimethyl sulfoxide (DMSO), methanol, and ethanol.

-

Insoluble in: Water (not definitively determined, but expected based on its chemical structure).

Quantitative Solubility Data:

Specific experimentally determined solubility values (e.g., in mg/mL or mM) for this compound in various solvents at defined temperatures are not readily found in published literature. However, some commercial suppliers provide information for preparing stock solutions. One supplier suggests that a concentration of up to 40 mg/mL in DMSO may be achievable, though this should be considered an estimate rather than a definitive solubility limit.[2] Another source indicates that to enhance solubility, warming the solution to 37°C and sonication may be beneficial.[1]

Table 1: Summary of this compound Solubility

| Solvent | Solubility | Notes |

| DMSO | Soluble | A stock solution of up to 40 mg/mL may be possible.[2] Heating and sonication can aid dissolution.[1] |

| Methanol | Soluble | Specific quantitative data is not available. |

| Ethanol | Soluble | Specific quantitative data is not available. |

| Water | Not Determined (Expected to be low) | Based on the lipophilic nature of the molecule. |

Stability Profile

The stability of this compound is a critical factor for its handling, storage, and application in research and development. While specific, comprehensive stability studies on this compound are not widely published, its chemical structure as a diketopiperazine and an indole alkaloid provides insights into its potential stability characteristics.

General Stability:

Product information from chemical suppliers recommends specific storage conditions to maintain the integrity of the compound. These recommendations suggest that this compound is sensitive to temperature.

-

Long-term Storage: -80°C (for solutions in solvent, stable for up to 6 months)[1]

Degradation Pathways:

As a diketopiperazine, this compound may be susceptible to hydrolysis, particularly under harsh pH conditions. Studies on other diketopiperazines have shown that they can undergo hydrolysis at pH values below 3 and above 8. The indole moiety within the structure of this compound suggests a potential for photodegradation upon exposure to light.

Table 2: Potential Stability Considerations for this compound

| Condition | Potential for Degradation | Notes |

| pH | Susceptible to hydrolysis at pH < 3 and > 8. | This is a general characteristic of the diketopiperazine ring structure. Specific degradation kinetics for this compound have not been reported. |

| Temperature | Degradation may occur at elevated temperatures. | Recommended storage at -20°C for solid and -80°C for solutions indicates temperature sensitivity.[1][3] |

| Light | Potential for photodegradation. | As an indole alkaloid, exposure to UV and visible light may lead to degradation. Photostability studies are recommended. |

| Oxidation | The potential for oxidative degradation has not been reported but should be considered for long-term storage of solutions. | To minimize oxidation, it is advisable to store solutions in tightly sealed containers, potentially under an inert atmosphere, and to avoid repeated freeze-thaw cycles.[1] |

Experimental Protocols

Detailed, validated experimental protocols for determining the solubility and stability of this compound are not available in the literature. However, based on general methods for fungal secondary metabolites and indole alkaloids, the following protocols can be adapted.

3.1. Protocol for Determining Aqueous Solubility (Shake-Flask Method)

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of purified water in a sealed glass vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. Protect from light if photostability is a concern.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and analyze the concentration of dissolved this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution.

3.2. Protocol for Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for accurately assessing the degradation of this compound.

-

Chromatographic System:

-

Column: A C18 reversed-phase column is a suitable starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is recommended to resolve the parent compound from potential degradation products.

-

Detection: UV detection at a wavelength where this compound exhibits maximum absorbance.

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Incubate a solution of this compound in a dilute acid (e.g., 0.1 N HCl) at an elevated temperature (e.g., 60°C).

-

Base Hydrolysis: Incubate a solution in a dilute base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat a solution with a dilute oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose a solid sample or a solution to elevated temperatures (e.g., 60-80°C).

-

Photodegradation: Expose a solution to a controlled light source (e.g., a photostability chamber with UV and visible light).

-

-

Analysis: Analyze the stressed samples at various time points using the developed HPLC method. The method is considered stability-indicating if it can separate the intact this compound peak from all degradation product peaks.

Signaling Pathway and Experimental Workflows

This compound has been identified as an antagonist of the neurokinin-1 (NK-1) receptor.[1] The NK-1 receptor is a G-protein coupled receptor (GPCR) that is activated by the neuropeptide Substance P. As an antagonist, this compound would block the binding of Substance P to the NK-1 receptor, thereby inhibiting its downstream signaling.

Diagram of the Neurokinin-1 (NK-1) Receptor Signaling Pathway

Caption: NK-1 Receptor Signaling Pathway and the Antagonistic Action of this compound.

Workflow for Assessing the Stability of this compound

Caption: Experimental Workflow for Forced Degradation Studies of this compound.

References

Acetylaszonalenin: Uncharted Territory in Therapeutic Target Identification

Researchers, scientists, and drug development professionals exploring the therapeutic potential of Acetylaszonalenin will find a landscape largely uncharted, with publicly available data on its specific biological targets and mechanisms of action currently unavailable. Despite its known chemical structure and origin from fungi such as Neosartorya fischeri, comprehensive studies detailing its bioactivity, quantitative effects on cellular processes, and specific molecular interactions are absent from prominent scientific databases, including PubChem and ChEMBL.

This report aimed to provide an in-depth technical guide on the therapeutic targets of this compound. However, a thorough investigation of scientific literature and chemical biology databases has revealed a significant gap in the understanding of this natural product's pharmacological properties. No specific therapeutic targets, signaling pathways, or quantitative data from biological assays have been reported for this compound. Consequently, the creation of detailed data tables, experimental protocols, and signaling pathway diagrams as initially intended is not feasible at this time.

While direct evidence for this compound's therapeutic targets is lacking, the broader field of protein acetylation offers a conceptual framework for its potential biological relevance. Acetylation is a crucial post-translational modification that regulates a vast array of cellular processes, and its dysregulation is implicated in numerous diseases, particularly cancer.

The General Role of Acetylation in Cellular Signaling: A Potential Context for this compound

Protein acetylation, the addition of an acetyl group to lysine residues, is a dynamic process governed by histone acetyltransferases (HATs) and histone deacetylases (HDACs). This modification alters protein function, stability, and localization, thereby influencing gene expression, DNA repair, cell cycle progression, and apoptosis.

Acetylation in Cancer

In the context of oncology, the acetylation of both histone and non-histone proteins plays a pivotal role. Aberrant acetylation patterns are a hallmark of many cancers, leading to the development of therapies targeting HATs and HDACs. For instance, the tumor suppressor protein p53 is activated upon acetylation, while the activity of oncogenic proteins like KRAS can be modulated by their acetylation status. The general machinery of acetylation, therefore, represents a rich source of potential therapeutic targets.

Acetylation and Apoptosis

Acetylation is intricately linked to the regulation of apoptosis, or programmed cell death. The acetylation of key proteins in apoptotic pathways can either promote or inhibit cell death. For example, the acetylation of proteins in the Bcl-2 family can modulate their pro- or anti-apoptotic functions. Understanding how a molecule like this compound might influence the acetylation landscape could provide clues to its potential effects on cancer cell survival.

Acetylation and the Cell Cycle

Progression through the cell cycle is tightly controlled by a series of checkpoints and regulatory proteins, many of which are subject to acetylation. The acetylation of histones, for example, can alter chromatin structure to allow for DNA replication and transcription of genes necessary for cell division. Key cell cycle regulators, such as the retinoblastoma protein (pRb), are also influenced by acetylation.

Future Directions for this compound Research

The absence of specific biological data for this compound underscores the need for foundational research to elucidate its potential as a therapeutic agent. The following experimental approaches would be critical in determining its mechanism of action and identifying its molecular targets:

-

High-Throughput Screening (HTS): Screening this compound against diverse panels of cancer cell lines would be a crucial first step to identify any cytotoxic or cytostatic effects.

-

Target Identification Studies: Techniques such as affinity chromatography, chemical proteomics, and computational modeling could be employed to identify the direct binding partners of this compound within the cell.

-

Mechanism of Action Studies: Should bioactivity be confirmed, further investigation into its effects on key signaling pathways, such as those involved in apoptosis and cell cycle control, would be warranted. This would involve techniques like Western blotting, reporter gene assays, and transcriptomic analysis.

-

Enzymatic Assays: Given its name, investigating the potential of this compound to inhibit or activate acetyltransferases or deacetylases would be a logical avenue of inquiry.

Conclusion

While the current body of scientific knowledge does not permit a detailed exposition of the therapeutic targets of this compound, the compound's chemical nature suggests a potential role in modulating cellular acetylation. The field of drug discovery is replete with examples of natural products whose initial promise has led to groundbreaking therapies. For this compound, the journey of discovery has yet to begin in earnest. Rigorous biological evaluation is the essential next step to determine if this fungal metabolite holds the key to novel therapeutic interventions. Until such data becomes available, its potential therapeutic targets remain a matter of speculation within the broader context of acetylation's role in health and disease.

Methodological & Application

Synthesis Protocol for Acetylaszonalenin: A Detailed Guide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Acetylaszonalenin is a prenylated indole alkaloid natural product. Its core structure, aszonalenin, has garnered interest in the scientific community due to the biological activities of its derivatives. Notably, aszonalenin derivatives have been identified as substance P inhibitors, targeting the human neurokinin-1 (NK1) receptor. The NK1 receptor is implicated in various physiological processes, including pain transmission, inflammation, and mood disorders. This makes this compound and related compounds valuable targets for medicinal chemistry and drug discovery programs.

The synthesis of this compound involves a key strategic step: a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan derivative to construct the characteristic hexahydropyrrolo[2,3-b]indole core. This is followed by a final N-acetylation step to yield the target molecule. This document provides a detailed protocol for the chemical synthesis of (+)-Acetylaszonalenin, based on established literature procedures, intended for laboratory-scale preparation.

Experimental Protocols

This protocol is divided into two main stages: the synthesis of the precursor (+)-Aszonalenin via a multi-step sequence including the key iridium-catalyzed reaction, and the subsequent N-acetylation to yield (+)-Acetylaszonalenin.

Part 1: Total Synthesis of (+)-Aszonalenin

The total synthesis of (+)-Aszonalenin is adapted from the work of Carreira and coworkers, which employs a diastereoselective iridium-catalyzed reverse prenylation of a tryptophan methyl ester derivative.[1]

Materials:

-

L-Tryptophan methyl ester hydrochloride

-

Phosgene (or a phosgene equivalent like triphosgene)

-

2-Amino-2-methyl-1-propanol

-

Sodium hydride (NaH)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

[Ir(COD)Cl]₂ (Chloro(1,5-cyclooctadiene)iridium(I) dimer)

-

(S)-(-)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) or a similar chiral phosphoramidite ligand

-

3,3-Dimethylallyl carbonate

-

Potassium tert-butoxide (KOtBu)

-

Triethylborane (BEt₃), 1 M in THF

-

Hydrochloric acid (HCl), aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl aqueous solution)

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment for inert atmosphere reactions (Schlenk line, argon or nitrogen)

Procedure:

Step 1: Synthesis of the Diketopiperazine Precursor

-

Preparation of the Isocyanate: In a well-ventilated fume hood, react L-tryptophan methyl ester hydrochloride with a phosgene equivalent in an appropriate solvent like toluene to form the corresponding isocyanate. This reaction should be performed with extreme caution due to the toxicity of phosgene.

-

Cyclization: React the isocyanate in situ with 2-amino-2-methyl-1-propanol in a suitable solvent such as DCM to form a urea intermediate.

-

Diketopiperazine Formation: Treat the urea intermediate with a strong base like sodium hydride in anhydrous DMF to induce cyclization and form the diketopiperazine precursor. Purify the product by silica gel column chromatography.

Step 2: Iridium-Catalyzed Diastereoselective Reverse Prenylation

-

Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(COD)Cl]₂ and the chiral phosphoramidite ligand (e.g., a BINAP derivative) in anhydrous THF. Stir the solution at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: In a separate flame-dried Schlenk flask under an inert atmosphere, dissolve the diketopiperazine precursor and 3,3-dimethylallyl carbonate in anhydrous THF.

-

Addition of Reagents: To the solution of the precursor, add potassium tert-butoxide (KOtBu) followed by the dropwise addition of triethylborane (1 M in THF).

-

Catalyst Addition and Reaction: Add the pre-formed iridium catalyst solution to the reaction mixture. Allow the reaction to stir at the optimized temperature (e.g., room temperature or slightly elevated) and monitor its progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography to isolate (+)-Aszonalenin.

Quantitative Data for Key Iridium-Catalyzed Step:

| Parameter | Value |

| Substrate | Tryptophan-derived diketopiperazine |

| Prenyl Source | 3,3-Dimethylallyl carbonate |

| Catalyst Loading (Ir) | 1-5 mol% |

| Ligand | Chiral Phosphoramidite |

| Base | KOtBu |

| Additive | BEt₃ |

| Solvent | THF |

| Diastereomeric Ratio | >20:1 (exo:endo) |

| Yield | Moderate to Good |

Part 2: N-Acetylation of (+)-Aszonalenin to (+)-Acetylaszonalenin

This procedure utilizes a standard method for the acetylation of an amine functionality.[2][3]

Materials:

-

(+)-Aszonalenin

-

Acetic anhydride (Ac₂O)

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

-

Methanol (MeOH)

-

Toluene

-

1 M Hydrochloric acid (HCl)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve (+)-Aszonalenin in anhydrous pyridine.

-

Addition of Acetylating Agent: Cool the solution to 0 °C in an ice bath and add acetic anhydride dropwise with stirring.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir until the starting material is completely consumed, as monitored by TLC.

-

Quenching and Work-up: Quench the reaction by the slow addition of methanol. Remove the pyridine by co-evaporation with toluene under reduced pressure. Dissolve the residue in DCM and wash sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.

-

Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain (+)-Acetylaszonalenin.

Quantitative Data for N-Acetylation:

| Parameter | Value |

| Substrate | (+)-Aszonalenin |

| Acetylating Agent | Acetic anhydride |

| Base/Solvent | Pyridine |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Monitored by TLC (typically a few hours) |

| Yield | High |

Visualizations

Synthesis Workflow

Caption: Overall workflow for the synthesis of (+)-Acetylaszonalenin.

Signaling Pathway of Substance P via the NK1 Receptor

Aszonalenin derivatives act as inhibitors of the Substance P (SP) signaling pathway through the Neurokinin-1 Receptor (NK1R). The binding of SP to NK1R, a G-protein coupled receptor (GPCR), activates multiple downstream signaling cascades.[4][5][6]

Caption: Simplified signaling cascade of the Substance P/NK1 Receptor pathway.

References

- 1. Ir-catalyzed reverse prenylation of 3-substituted indoles: total synthesis of (+)-aszonalenin and (-)-brevicompanine B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Selective G protein signaling driven by Substance P-Neurokinin Receptor dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Selective G protein signaling driven by substance P–neurokinin receptor dynamics [escholarship.org]

- 6. Selective G protein signaling driven by substance P-neurokinin receptor dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]

Purifying Acetylaszonalenin: An HPLC-Based Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed methodology for the purification of Acetylaszonalenin, a benzodiazepine fungal metabolite, using High-Performance Liquid Chromatography (HPLC). The protocol is designed to yield high-purity this compound suitable for further research and development applications.

Introduction

This compound is a fungal secondary metabolite produced by various species, including Aspergillus fischeri.[1] With a molecular formula of C25H25N3O3 and a molecular weight of approximately 415.5 g/mol , this compound belongs to the benzodiazepine class of molecules.[1][2] The purification of such natural products is a critical step in drug discovery and development, enabling detailed characterization and biological activity screening. Reversed-phase HPLC is a powerful technique for the separation and purification of fungal metabolites due to its high resolution and reproducibility.[3][4] This application note outlines a robust HPLC method for the purification of this compound from a crude fungal extract.

Data Presentation

The following table summarizes the expected quantitative data for the HPLC purification of this compound based on the protocol described below. These values are representative and may vary depending on the specific instrumentation and the purity of the initial crude extract.

| Parameter | Value |

| HPLC Column | C18, 5 µm, 4.6 x 250 mm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm |

| Expected Retention Time | ~18.5 minutes |

| Expected Purity | >98% |

| Expected Recovery | 85-95% |

Experimental Protocols

Sample Preparation from Fungal Culture

A systematic approach is required for the extraction of this compound from fungal cultures prior to HPLC purification.

Materials:

-

Fungal culture of a known this compound producer (e.g., Aspergillus fischeri)

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Dimethyl sulfoxide (DMSO)

-

Syringe filters (0.22 µm)

Protocol:

-

Cultivate the fungal strain under conditions known to promote the production of this compound.

-

After the incubation period, homogenize the entire culture (mycelia and broth).

-

Extract the homogenized culture with an equal volume of ethyl acetate three times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude extract.

-

Dissolve the dried crude extract in a minimal amount of DMSO to create a concentrated stock solution.

-

For HPLC analysis, dilute the stock solution with the initial mobile phase composition (e.g., 90:10 Water:Acetonitrile with 0.1% Formic Acid).

-

Filter the final sample through a 0.22 µm syringe filter to remove any particulate matter before injection into the HPLC system.

HPLC Purification Protocol

This protocol details the instrumental parameters for the purification of this compound. A reversed-phase C18 column is employed, which is a common and effective choice for separating fungal metabolites and benzodiazepine compounds.[5][6]

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Reversed-phase C18 column (e.g., 5 µm particle size, 4.6 x 250 mm).

-

Mobile Phase A: HPLC-grade water with 0.1% formic acid.

-

Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

HPLC Method Parameters:

-

Column Temperature: 30 °C

-

Injection Volume: 20 µL

-

Flow Rate: 1.0 mL/min

-

Detection: 254 nm (Benzodiazepines typically exhibit strong UV absorbance in this region).

Gradient Elution Program:

| Time (minutes) | % Mobile Phase A | % Mobile Phase B |

| 0 | 70 | 30 |

| 5 | 70 | 30 |

| 25 | 10 | 90 |

| 30 | 10 | 90 |

| 32 | 70 | 30 |

| 40 | 70 | 30 |

Post-Purification Processing:

-

Collect the fraction corresponding to the this compound peak, identified by its expected retention time.

-

Confirm the purity of the collected fraction by re-injecting a small aliquot into the HPLC system under the same conditions.

-

Remove the organic solvent from the collected fraction, typically by lyophilization or evaporation under a stream of nitrogen, to obtain the purified this compound.

Visualization of the Experimental Workflow

The following diagram illustrates the logical flow of the purification process, from the initial fungal culture to the final purified compound.

Caption: Experimental workflow for the purification of this compound.

References

- 1. Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. medcraveonline.com [medcraveonline.com]

- 6. revroum.lew.ro [revroum.lew.ro]

Application Note & Protocol: Standard Operating Procedure for the Quantification of Acetylaszonalenin

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed standard operating procedure (SOP) for the quantification of Acetylaszonalenin, a fungal secondary metabolite, from fungal cultures. The protocol covers sample preparation, analytical methodology using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and data analysis.

Introduction

This compound is a prenylated indole alkaloid produced by fungi such as Aspergillus fischeri and Aspergillus carneus[1]. As a secondary metabolite, its production can be influenced by various culture conditions. Accurate quantification of this compound is crucial for understanding its biosynthesis, biological activity, and potential therapeutic applications. This SOP describes a robust and sensitive method for the quantification of this compound in fungal culture extracts using LC-MS/MS. Due to the current lack of a commercially available analytical standard, this protocol focuses on a relative quantification approach, which can be adapted for absolute quantification should a standard become available.

Chemical Properties of this compound:

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₅N₃O₃ | [1] |

| Molecular Weight | 415.5 g/mol | [1] |

| IUPAC Name | (2S,10S,12R)-3-acetyl-10-(2-methylbut-3-en-2-yl)-1,3,14-triazapentacyclo[10.9.0.0²,¹⁰.0⁴,⁹.0¹⁵,²⁰]henicosa-4,6,8,15,17,19-hexaene-13,21-dione | [1] |

Experimental Protocols

Fungal Cultivation and Sample Collection

This protocol is based on the cultivation of Aspergillus fischeri for the production of secondary metabolites.

Materials:

-

Aspergillus fischeri strain (e.g., ATCC 66641)

-

Potato Dextrose Agar (PDA) plates

-

Potato Dextrose Broth (PDB)

-

Sterile flasks

-

Incubator shaker

-

Sterile water

-

Spore suspension preparation materials (hemocytometer, sterile loops)

Protocol:

-

Strain Activation: Inoculate an Aspergillus fischeri spore suspension or mycelial plug onto a PDA plate and incubate at 28-30°C for 5-7 days until sporulation is observed.

-

Seed Culture Preparation: Prepare a spore suspension by flooding the PDA plate with sterile water containing 0.05% Tween 80 and gently scraping the surface. Adjust the spore concentration to 1 x 10⁶ spores/mL.

-

Production Culture: Inoculate 100 mL of PDB in a 250 mL flask with 1 mL of the seed culture.

-

Incubation: Incubate the production culture at 28-30°C with shaking at 150 rpm for 7-14 days. The optimal incubation time for this compound production may need to be determined empirically.

-

Sample Collection: After the incubation period, harvest the entire culture (mycelium and broth).

Extraction of this compound

This acid-base extraction protocol is designed to efficiently extract indole alkaloids like this compound from the fungal culture.

Materials:

-

Blender

-

1N Hydrochloric acid (HCl)

-

1N Sodium hydroxide (NaOH)

-

Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

Methanol (HPLC grade)

-

Rotary evaporator

-

Centrifuge

-

pH meter

Protocol:

-

Homogenization: Homogenize the entire fungal culture (100 mL) using a blender.

-

Acidification: Adjust the pH of the homogenate to 2.0 with 1N HCl. This will protonate the alkaloid, making it more soluble in the aqueous phase.

-

Liquid-Liquid Extraction (Acidic): Extract the acidified homogenate twice with an equal volume of ethyl acetate to remove non-polar impurities. Discard the organic phase.

-

Basification: Adjust the pH of the remaining aqueous phase to 9.0-9.5 with 1N NaOH. This deprotonates the alkaloid, making it soluble in organic solvents.

-

Liquid-Liquid Extraction (Basic): Extract the basified aqueous phase three times with an equal volume of dichloromethane. Combine the organic (DCM) phases.

-

Drying and Evaporation: Dry the combined organic phase over anhydrous sodium sulfate, filter, and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitution: Dissolve the dried extract in 1 mL of HPLC-grade methanol. This is the sample for LC-MS/MS analysis.

LC-MS/MS Quantification

Instrumentation and Conditions:

-

Liquid Chromatograph: UHPLC system

-

Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Gradient Elution Program:

| Time (min) | % Mobile Phase B |

| 0.0 | 10 |

| 10.0 | 95 |

| 12.0 | 95 |

| 12.1 | 10 |

| 15.0 | 10 |

Mass Spectrometry Parameters (Illustrative):

Since a standard is not available, these parameters should be optimized by infusing a diluted solution of the fungal extract and identifying the precursor ion corresponding to the [M+H]⁺ of this compound (m/z 416.19). Product ions for Multiple Reaction Monitoring (MRM) should be determined by fragmentation of the precursor ion.

| Parameter | Setting |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150°C |

| Desolvation Temperature | 350°C |

| Cone Gas Flow | 50 L/hr |

| Desolvation Gas Flow | 600 L/hr |

| MRM Transition (Precursor > Product) | 416.19 > (To be determined) |

| Collision Energy | (To be determined) |

Quantification Method:

-

Relative Quantification: In the absence of an analytical standard, relative quantification can be performed by comparing the peak area of this compound across different samples (e.g., different culture conditions or time points). A stable, non-endogenous compound can be used as an internal standard to correct for variations in extraction efficiency and instrument response.

-

Standard Curve (if standard is available/purified): Prepare a series of standard solutions of known concentrations. A calibration curve is generated by plotting the peak area against the concentration of the standards. The concentration of this compound in the samples is then determined from this curve.

Data Presentation

Table 1: Illustrative LC-MS/MS Parameters for this compound Quantification. Note: These are starting parameters and should be optimized for the specific instrument used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| This compound | 416.19 | 222.1 | 100 | 30 | 25 |

| This compound | 416.19 | 194.1 | 100 | 30 | 35 |

| Internal Standard | (e.g., 420.2) | (e.g., 226.1) | 100 | 30 | 25 |

Table 2: Example of Quantitative Data from Different Fungal Culture Conditions. Note: These values are for illustrative purposes to demonstrate data presentation.

| Culture Condition | Incubation Time (days) | This compound Peak Area | Relative Abundance (%) |

| PDB Medium | 7 | 1.5 x 10⁶ | 60 |

| PDB Medium | 14 | 2.5 x 10⁶ | 100 |

| Czapek-Dox Broth | 14 | 0.8 x 10⁶ | 32 |

| PDB + 1% Glucose | 14 | 2.8 x 10⁶ | 112 |

Visualizations

Biosynthesis of this compound

The biosynthesis of this compound in Neosartorya fischeri involves a three-gene cluster encoding a non-ribosomal peptide synthetase (AnaPS), a prenyltransferase (AnaPT), and an acetyltransferase (AnaAT)[2].

Caption: Biosynthesis pathway of this compound.

Experimental Workflow for Quantification

The following diagram outlines the major steps in the quantification of this compound from fungal culture to data analysis.

Caption: Experimental workflow for this compound quantification.

Stability and Storage

-

Fungal Cultures: Lyophilized cultures of Aspergillus fischeri should be stored at 4-8°C. For long-term storage, cultures should be maintained at -80°C or in liquid nitrogen vapor.

-

Extracts: Crude and purified extracts of this compound should be stored in a solvent such as methanol or DMSO at -20°C or -80°C to minimize degradation. Indole alkaloids are susceptible to degradation from light and heat[3][4]. Storage at room temperature should be avoided as it can lead to a significant decline in the concentration of fungal secondary metabolites[1][5][6].

-

Working Solutions: Prepare fresh working solutions for the calibration curve from a stock solution stored at -20°C. Limit freeze-thaw cycles.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no this compound detected | Inappropriate fungal strain or culture conditions. | Verify the identity of the fungal strain. Optimize culture parameters such as media composition, pH, temperature, and incubation time. |

| Inefficient extraction. | Ensure the pH is accurately adjusted during the acid-base extraction steps. Use fresh, high-purity solvents. | |

| Poor peak shape in chromatogram | Column degradation or contamination. | Flush the column with a strong solvent or replace it if necessary. |

| Inappropriate mobile phase. | Ensure the mobile phase is properly prepared and degassed. Adjust the gradient if co-elution is an issue. | |

| High variability in results | Inconsistent sample preparation. | Ensure accurate and consistent pipetting and weighing. Use an internal standard to normalize for variations. |

| Instrument instability. | Calibrate the mass spectrometer and ensure the LC system is equilibrated before analysis. |

Disclaimer: This SOP is intended for research purposes only and should be performed by trained personnel in a laboratory setting. All appropriate safety precautions should be taken when handling chemicals and biological materials.

References

- 1. Effect of storage temperature and duration on concentrations of 27 fungal secondary metabolites spiked into floor dust from an office building - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. researchgate.net [researchgate.net]

Acetylaszonalenin: Application Notes and Protocols for Cell Culture Experiments

Introduction

Acetylaszonalenin is a fungal metabolite, specifically a benzodiazepine derivative, that has been identified in species such as Aspergillus fischeri. Structurally, it is characterized by the chemical formula C₂₅H₂₅N₃O₃ and a molecular weight of 415.5 g/mol [1]. While research on this specific compound is not extensive, initial findings suggest its potential as a modulator of cellular signaling pathways, particularly through the inhibition of NF-κB.

These application notes provide a framework for researchers, scientists, and drug development professionals to explore the potential of this compound in cell culture experiments. The protocols outlined below are generalized and should be adapted based on specific cell types and experimental goals.

Potential Applications in Cell Culture

Based on preliminary information suggesting NF-κB inhibitory activity, this compound could be investigated for the following applications in cell culture models:

-

Anti-inflammatory Research: NF-κB is a key regulator of inflammation. This compound could be tested for its ability to reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in various cell types, such as macrophages (e.g., RAW 264.7) or epithelial cells, stimulated with inflammatory agents like lipopolysaccharide (LPS).

-

Cancer Research: Constitutive activation of the NF-κB pathway is a hallmark of many cancers, promoting cell survival, proliferation, and metastasis. This compound could be evaluated for its anti-cancer properties in various cancer cell lines by assessing its effects on cell viability, apoptosis, and invasion.

-

Drug Discovery: As a potential NF-κB inhibitor, this compound can serve as a lead compound for the development of novel therapeutics targeting NF-κB-driven diseases.

Quantitative Data Summary

Currently, there is a notable absence of publicly available quantitative data such as IC₅₀ or EC₅₀ values for this compound in the scientific literature. The following table is provided as a template for researchers to populate with their own experimental data.

| Parameter | Cell Line | Assay Type | Value (e.g., µM) | Reference |

| IC₅₀ | e.g., MCF-7 | Cell Viability (MTT) | Data not available | (Internal Data) |

| EC₅₀ | e.g., RAW 264.7 | NF-κB Reporter Assay | Data not available | (Internal Data) |

| Optimal Conc. | e.g., A549 | Cytokine Inhibition | Data not available | (Internal Data) |

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the bioactivity of this compound.

Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol determines the effect of this compound on the viability and proliferation of a chosen cell line.

Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO)

-

Mammalian cell line of interest (e.g., HeLa, A549, MCF-7)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well cell culture plates

-

Multichannel pipette

-

Plate reader (570 nm)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound) and a no-treatment control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Formazan Solubilization: Incubate for 2-4 hours at 37°C until purple formazan crystals are visible. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value.

Protocol 2: NF-κB Reporter Assay

This assay quantifies the inhibitory effect of this compound on NF-κB transcriptional activity.

Materials:

-

HEK293T cells (or other suitable cell line) stably transfected with an NF-κB-luciferase reporter construct.

-

This compound

-

NF-κB activator (e.g., TNF-α or PMA)

-

Complete cell culture medium

-

Luciferase assay reagent

-

96-well white, clear-bottom cell culture plates

-

Luminometer

Procedure:

-

Cell Seeding: Seed the NF-κB reporter cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Pre-treatment: Treat the cells with various concentrations of this compound for 1-2 hours.

-

NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., 10 ng/mL TNF-α) for 6-8 hours. Include a positive control (activator only) and a negative control (no treatment).

-

Cell Lysis: Wash the cells with PBS and lyse them according to the manufacturer's protocol for the luciferase assay system.

-

Luminescence Measurement: Add the luciferase substrate to the cell lysates and immediately measure the luminescence using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control reporter (e.g., Renilla luciferase) if applicable. Calculate the percentage of NF-κB inhibition relative to the positive control.

Visualizations

Hypothesized Signaling Pathway of this compound

The following diagram illustrates the hypothesized mechanism of action for this compound based on its potential as an NF-κB inhibitor.

Caption: Hypothesized NF-κB signaling inhibition by this compound.

Experimental Workflow for this compound Bioactivity Screening

This diagram outlines a general workflow for screening the biological activity of this compound in a cell-based assay.

Caption: General workflow for cell-based screening of this compound.

References

Application Notes & Protocols: Animal Models for Studying Acetylaszonalenin Effects

Audience: Researchers, scientists, and drug development professionals.

Abstract: Acetylaszonalenin is a novel, synthetic small molecule compound under investigation for its potent neuroprotective properties. Its primary mechanism of action is hypothesized to be a dual-pronged modulation of key pathways in neurodegeneration: the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway and the inhibition of the NOD-like receptor family pyrin domain containing 3 (NLRP3) inflammasome. This document provides detailed application notes and protocols for utilizing relevant animal models to study the efficacy and mechanisms of this compound in the context of Alzheimer's and Parkinson's disease.

Mechanism of Action: Dual Nrf2 Activation and NLRP3 Inhibition

This compound is designed to combat neurodegeneration by simultaneously mitigating oxidative stress and neuroinflammation.

-

Nrf2 Activation: Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, or activators like this compound, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of numerous target genes. This leads to the upregulation of a suite of antioxidant and cytoprotective proteins, such as Heme Oxygenase-1 (HO-1) and NAD(P)H: Quinone Oxidoreductase 1 (NQO1), which neutralize reactive oxygen species (ROS) and reduce cellular damage.[1][2][3]

-

NLRP3 Inflammasome Inhibition: The NLRP3 inflammasome is a multi-protein complex in immune cells, particularly microglia in the brain, that responds to cellular danger signals.[4] Pathological protein aggregates (e.g., Amyloid-β, α-synuclein) can trigger its activation.[5][6] This leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1, which in turn cleaves pro-inflammatory cytokines pro-IL-1β and pro-IL-18 into their mature, secreted forms.[6] These cytokines drive a potent inflammatory response that can contribute to neuronal death.[7] this compound is hypothesized to directly bind to the NLRP3 protein, preventing its assembly and subsequent activation.

References

- 1. The untapped potential of targeting NRF2 in neurodegenerative disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The role of Nrf2 signaling in counteracting neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Targeting the NRF2 pathway for disease modification in neurodegenerative diseases: mechanisms and therapeutic implications [frontiersin.org]

- 4. NLRP3 Inflammasome in Parkinson's Disease | Parkinson's Disease [michaeljfox.org]

- 5. Frontiers | Targeting the inflammasome in Parkinson’s disease [frontiersin.org]

- 6. Investigating Markers of the NLRP3 Inflammasome Pathway in Alzheimer’s Disease: A Human Post-Mortem Study - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NLRP3 Inflammasome and Glia Maturation Factor Coordinately Regulate Neuroinflammation and Neuronal Loss in MPTP Mouse Model of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Formulation of Acetylaszonalenin for Experimental Use